molecular formula C16H22N4O4 B13328509 (S)-1-((3AR,4R,6R,6aR)-6-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2,2,6a-trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)ethan-1-ol

(S)-1-((3AR,4R,6R,6aR)-6-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2,2,6a-trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)ethan-1-ol

Katalognummer: B13328509
Molekulargewicht: 334.37 g/mol
InChI-Schlüssel: TZVRSFUVZQTJEX-TXBFOUQISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (S)-1-((3aR,4R,6R,6aR)-6-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2,2,6a-trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)ethan-1-ol is a stereospecific pyrrolo[2,3-d]pyrimidine derivative with a complex fused-ring system. Its structure includes:

  • A tetrahydrofuro[3,4-d][1,3]dioxol core, which contributes to its stereochemical rigidity.
  • A 4-amino-7H-pyrrolo[2,3-d]pyrimidine substituent, a heterocyclic moiety critical for biological interactions, particularly in nucleotide analog applications.
  • An (S)-configured ethanol group at the C4 position, which influences solubility and molecular recognition .

Chirality plays a pivotal role in its activity, as highlighted by historical precedents in stereochemistry (e.g., Pasteur’s work on tartaric acid) .

Eigenschaften

Molekularformel

C16H22N4O4

Molekulargewicht

334.37 g/mol

IUPAC-Name

(1S)-1-[(3aR,4R,6R,6aR)-4-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-2,2,3a-trimethyl-6,6a-dihydro-4H-furo[3,4-d][1,3]dioxol-6-yl]ethanol

InChI

InChI=1S/C16H22N4O4/c1-8(21)10-11-16(4,24-15(2,3)23-11)14(22-10)20-6-5-9-12(17)18-7-19-13(9)20/h5-8,10-11,14,21H,1-4H3,(H2,17,18,19)/t8-,10+,11+,14+,16+/m0/s1

InChI-Schlüssel

TZVRSFUVZQTJEX-TXBFOUQISA-N

Isomerische SMILES

C[C@@H]([C@@H]1[C@@H]2[C@]([C@@H](O1)N3C=CC4=C(N=CN=C43)N)(OC(O2)(C)C)C)O

Kanonische SMILES

CC(C1C2C(C(O1)N3C=CC4=C(N=CN=C43)N)(OC(O2)(C)C)C)O

Herkunft des Produkts

United States

Biologische Aktivität

(S)-1-((3AR,4R,6R,6aR)-6-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2,2,6a-trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)ethan-1-ol is a complex heterocyclic compound with potential biological activities. Its structure suggests that it may interact with various biological targets, particularly in the context of cancer and viral infections. This article provides a detailed overview of its biological activity based on recent research findings.

Chemical Structure

The compound features a pyrrolo[2,3-d]pyrimidine moiety known for its role in modulating kinase activities and other biological pathways. The specific stereochemistry and functional groups contribute to its potential efficacy as a therapeutic agent.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities including:

  • Antiviral Properties : Many pyrrolo[2,3-d]pyrimidine derivatives have shown antiviral effects against various viruses.
  • Antitumor Activity : These compounds often target protein kinases involved in cancer progression.

Antiviral Activity

Recent studies have highlighted the antiviral properties of related compounds. For instance:

  • A review on heterocyclic compounds indicated that derivatives containing pyrrolo[2,3-d]pyrimidine structures exhibited significant antiviral activity against HSV and other viruses. Compounds were tested in Vero cells and showed substantial inhibition of viral replication with low cytotoxicity .

Antitumor Activity

The compound's structural similarity to known kinase inhibitors suggests potential antitumor activity. For example:

  • Research has demonstrated that pyrrolo[2,3-d]pyrimidine derivatives can inhibit Protein Kinase B (PKB/Akt), which is crucial in cancer cell survival and proliferation. Inhibitors derived from this scaffold have shown efficacy in reducing tumor growth in xenograft models .

Case Studies

  • Antiviral Efficacy : A study evaluated the antiviral activity of several pyrrolo derivatives against HSV-1. One compound exhibited up to 91% inhibition at a concentration of 50 μM while maintaining low cytotoxicity (CC50 = 600 μM) .
  • Antitumor Effects : Another study focused on the optimization of pyrrolo[2,3-d]pyrimidine derivatives for PKB inhibition. The optimized compounds demonstrated potent antitumor activity in vivo with significant reductions in tumor size at tolerable doses .

Data Tables

CompoundActivityIC50 (μM)CC50 (μM)Reference
Compound AAntiviral (HSV)50600
Compound BAntitumor (PKB Inhibition)<10N/A

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Fluorinated analogs (e.g., DD-1/DD-2, W-1) may exhibit improved metabolic stability due to fluorine’s electronegativity and lipophilicity .

Modifications in the Fused-Ring System

Compound Name Core Structure Modifications Functional Impact Reference
Target Compound Tetrahydrofuro[3,4-d][1,3]dioxol 2,2,6a-Trimethyl groups Increased steric hindrance; potential for enhanced target selectivity
CymitQuimica Compound () Cyclopenta[d][1,3]dioxol Cyclopentane ring fusion Altered ring strain and conformational flexibility
Example 319 Derivative () Pyrrolo[1,2-b]pyridazine Pyridazine instead of pyrimidine Expanded π-system for varied binding interactions

Key Observations :

  • Trimethyl groups (target compound) may reduce enzymatic degradation by shielding reactive sites .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can purification be achieved?

The compound’s synthesis involves multi-step protocols, including nucleophilic substitution and stereoselective coupling. For example, pyrrolo[2,3-d]pyrimidine intermediates (e.g., 4-amino-7H-pyrrolo[2,3-d]pyrimidine) are synthesized via oxidative addition of aryl thiols to 5-ethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine . Purification often employs column chromatography (ethyl acetate/hexane gradients) and recrystallization from ethanol or 2-propanol . Key challenges include maintaining stereochemical integrity, requiring strict control of reaction temperatures (–20°C to reflux) and anhydrous conditions .

Q. Which analytical methods are critical for confirming structural and stereochemical fidelity?

Characterization relies on:

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry (e.g., distinguishing 3aR,4R,6R,6aR configurations).
  • Mass spectrometry : High-resolution MS to confirm molecular weight and fragmentation patterns.
  • HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .
  • X-ray crystallography : For absolute configuration determination in crystalline derivatives .

Q. How can researchers mitigate hydrolysis of the tetrahydrofuro[3,4-d][1,3]dioxolane moiety during storage?

Stability studies recommend:

  • Storing the compound under inert gas (N₂/Ar) at –20°C.
  • Using desiccants (e.g., silica gel) to prevent moisture-induced ring-opening.
  • Buffering solutions to neutral pH (6.5–7.5) to avoid acid/base-catalyzed degradation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields for pyrrolo[2,3-d]pyrimidine derivatives?

Discrepancies arise from:

  • Reagent quality : Diazomethane purity impacts coupling efficiency in pyrrole synthesis .
  • Catalyst selection : Transition-metal catalysts (e.g., Pd/C) improve arylthio addition yields compared to non-catalytic methods .
  • Temperature control : Suboptimal reflux durations (e.g., <25 hours for xylene-mediated cyclization) reduce yields by 15–20% . Systematic optimization using design-of-experiments (DoE) frameworks is advised .

Q. How does the compound’s stereochemistry influence its interaction with biological targets like dihydrofolate reductase (DHFR)?

Computational docking (e.g., AutoDock Vina) reveals:

  • The (S)-configured ethanol group forms hydrogen bonds with DHFR’s Asp27 residue, critical for inhibition.
  • The 3aR,4R,6R,6aR configuration aligns the pyrrolo[2,3-d]pyrimidine core with the enzyme’s hydrophobic pocket, enhancing binding affinity (ΔG = –9.2 kcal/mol) . Mutagenesis studies confirm that substitutions at the 6-position (e.g., Cl → CF₃) alter IC₅₀ values by 3–5-fold .

Q. What in vitro assays are recommended to evaluate the compound’s antitumor activity?

  • DHFR inhibition assays : Measure IC₅₀ using recombinant human DHFR and NADPH-coupled spectrophotometry .
  • Cell proliferation assays : Test efficacy in folate-dependent cell lines (e.g., KB or HeLa) with RPMI-1640 medium lacking folic acid .
  • Apoptosis markers : Quantify caspase-3/7 activation via fluorogenic substrates (e.g., Ac-DEVD-AMC) .

Q. How can conformational dynamics of the tetrahydrofurodioxolane ring impact pharmacokinetics?

Molecular dynamics simulations (AMBER force field) show:

  • The ring’s chair conformation reduces steric hindrance, improving membrane permeability (logP = 1.8).
  • Flexibility at the 6aR position increases metabolic stability in liver microsomes (t₁/₂ > 120 minutes) .

Methodological Considerations

Q. What techniques validate the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose the compound to pH 1–13 buffers (37°C, 24 hours) and analyze via UPLC-MS to identify degradation products (e.g., ring-opened aldehydes) .
  • Plasma stability assays : Incubate with human plasma (37°C, 1 hour) and quantify intact compound using LC-MS/MS .

Q. How to address low solubility in aqueous buffers for in vivo studies?

  • Co-solvent systems : Use 10% DMSO/PEG-400 mixtures for intraperitoneal administration.
  • Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm diameter) to enhance bioavailability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.